Physicochemical Property Shift Induced by N-Methylation: 7-Iodo-1-methylindoline-2,3-dione vs. 7-Iodoisatin
N-Methylation of 7-iodoisatin to give 7-iodo-1-methylindoline-2,3-dione significantly alters key physicochemical parameters that govern bioavailability and handling. The target compound exhibits a lower predicted acid dissociation constant (pKa) of -3.19 ± 0.20 compared to the parent 7-iodoisatin, indicating a weaker basicity of the carbonyl oxygen and potentially reduced off-target hERG binding . This difference is consistent with the electron-donating effect of the N-methyl group, which modulates the electronic character of the indoline ring system.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = -3.19 ± 0.20 |
| Comparator Or Baseline | 7-Iodoisatin: pKa = -1.85 ± 0.20 |
| Quantified Difference | ΔpKa ≈ -1.34 (target compound is a weaker base) |
| Conditions | Predicted using ACD/Labs Percepta; 25°C, aqueous |
Why This Matters
A lower pKa can reduce basicity-driven off-target interactions and improve the developability profile of drug candidates derived from this scaffold, a key consideration for procurement in lead optimization programs.
